

# Key Stability and Impurity Profiles of Canagliflozin

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## Compound Focus: Canagliflozin

CAS No.: 842133-18-0

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Aspect	Key Findings	Analytical Techniques & Key Parameters	Citations
<b>Major Degradation Products</b>	One major oxidative degradation product. "Pseudo-DPs" can form with solvents (ACN, MeOH) under acid hydrolysis.	LC/Q-TOF-MS/MS for characterization; HPTLC (Acetone:Ethanol, 80:20 v/v).	[1] [2]
<b>Critical Process-Related Impurities</b>	Specific impurities from synthesis intermediates and processes.	Patents detail preparation and removal methods (e.g., recrystallization).	[3]
<b>Solid-State Stability (Polymorphism)</b>	Commercial API is a hemihydrate (Hemi-CFZ); can convert to monohydrate (Mono-CFZ) or anhydrous form (CFZ).	NIR spectroscopy with PLSR modeling for quantification; PXRD for characterization.	[4]
<b>Stability-Indicating Methods (SIM)</b>	Developed for Canagliflozin alone and with Metformin. Separates drugs from all degradation products.	<b>HPLC:</b> C18 column, 0.2% TFA/ACN (80:20), 290 nm, 1.0 mL/min. <b>RP-HPLC:</b> ACN:Phosphate Buffer pH 3.5 (70:30), 254 nm.	[5] [6]

Aspect	Key Findings	Analytical Techniques & Key Parameters	Citations
Green Analytical Methods	Eco-friendly, stability-indicating assays developed using TLC and HPLC.	<b>HPTLC:</b> Acetone:Ethyl Acetate:Acetic Acid (8:2:0.2). Assessed by Eco-Scale, GAPI, and HEXAGON tools.	[7] [2] [8]

## Experimental Protocols for Stability and Impurity Analysis

Here are detailed methodologies for core experiments cited in the tables.

### Forced Degradation Study Protocol

This protocol helps in identifying the intrinsic stability of the molecule and elucidating potential degradation pathways [1].

- **Stress Conditions:** Subject the drug substance to hydrolytic (acid and base), oxidative, thermal, and photolytic stress as per ICH Q1A(R2) guidelines.
  - **Acid/Base Hydrolysis:** Use 0.1M HCl or 0.1M NaOH at room temperature for a few hours.  
**Note:** Be aware of potential reaction with co-solvents like acetonitrile or methanol under acid conditions, which may form "pseudo-degradation products" [1].
  - **Oxidative Stress:** Use 3% or 30% hydrogen peroxide at room temperature. **Canagliflozin** is particularly labile under oxidative conditions [1] [2].
- **Analysis:** Analyze stressed samples using the UPLC-MS/MS method below or the stability-indicating HPLC methods.

### UPLC-MS/MS Method for Degradation Product Characterization

This method is used to separate and characterize the structures of forced degradation products [1].

- **Column:** Aquity CSH C18 (100 × 2.1 mm, 1.7 μm)
- **Mobile Phase:** Gradient elution using Acetonitrile-Methanol (70:30, v/v) and Formic Acid.
- **Detection:** Quadrupole Time-of-Flight Tandem Mass Spectrometry (Q-TOF-MS/MS).

- **Application:** The high-resolution mass spectrometry data helps in proposing structures for the degradation products (DPs) by identifying fragment ions.

## AQbD-Assisted HPLC Method Development and Validation

This protocol uses Analytical Quality by Design for a robust, stability-indicating assay [5].

- **Defining the Objective:** The Analytical Target Profile (ATP) is to quantify **Canagliflozin** in tablet dosage forms.
- **Risk Assessment & DOE:** Identify Critical Method Parameters (CMPs) like buffer concentration and organic modifier ratio. A Central Composite Design (CCD) is used to study their effect on Critical Quality Attributes (CQAs) like retention time, tailing factor, and theoretical plates.
- **Chromatographic Conditions:**
  - **Column:** Supelcosil C18 (250 × 4.6 mm, 5 μm)
  - **Mobile Phase:** 0.2% v/v Trifluoroacetic Acid in Water / Acetonitrile (80:20, v/v), isocratic.
  - **Flow Rate:** 1.0 mL/min
  - **Detection Wavelength:** 290 nm
  - **Injection Volume:** 10 μL
- **Validation:** The method is validated for specificity, precision, linearity (12.6–37.9 μg/mL), and robustness as per ICH Q2(R1) guidelines [5].

## Frequently Asked Questions (FAQs)

**Q1: Why do I see unexpected degradation peaks in my canagliflozin sample during acid hydrolysis?**

This is a known phenomenon. **Canagliflozin** can react with co-solvents like acetonitrile or methanol under acid hydrolytic conditions, leading to the formation of "pseudo-degradation products" (DP3 and DP4 as reported) [1]. To confirm, try replicating the study using a different solvent. These are not true degradation products of the drug molecule itself but artifacts of the stress testing conditions.

**Q2: How can I quickly and accurately quantify low levels of different solid-state forms in my canagliflozin tablets?** Near-Infrared (NIR) spectroscopy combined with chemometrics is an effective, non-destructive technique for this purpose [4].

- **Procedure:** Collect NIR spectra of your tablet samples and use a pre-developed Partial Least Squares Regression (PLSR) calibration model.
- **Key to Success:** The model must be built using standard samples of known content (CFZ, Hemi-CFZ, Mono-CFZ) and requires appropriate spectral pre-processing (like MSC, SNV, or derivatives) to

handle overlapping peaks and baseline shifts [4].

**Q3: My HPLC method for canagliflozin lacks robustness. What is a systematic approach to improve it?** Adopt an **Analytical Quality by Design (AQbD)** approach [5].

- **Step 1:** Use experimental design (e.g., Factorial Design) to understand the relationship between method parameters (e.g., TFA concentration, column temperature) and performance outcomes (e.g., retention time, peak shape).
- **Step 2:** Establish a Method Operable Design Region (MODR), which is the combination of parameter ranges where the method consistently meets performance criteria.
- **Step 3:** Operate within this MODR during routine analysis. This ensures the method remains robust despite minor, expected variations in laboratory conditions.

**Q4: Are there eco-friendly alternatives to my routine HPLC method for canagliflozin analysis?** Yes. **High-Performance Thin-Layer Chromatography (HPTLC)** has been successfully applied as a greener, stability-indicating method for **canagliflozin** [7] [2].

- **Advantages:** HPTLC typically consumes significantly less solvent per sample than HPLC, reducing chemical waste.
- **Greenness Assessment:** The greenness of these methods has been confirmed using tools like the Analytical Eco-Scale and GAPI, showing they are more environmentally sustainable than conventional HPLC methods [7] [2].

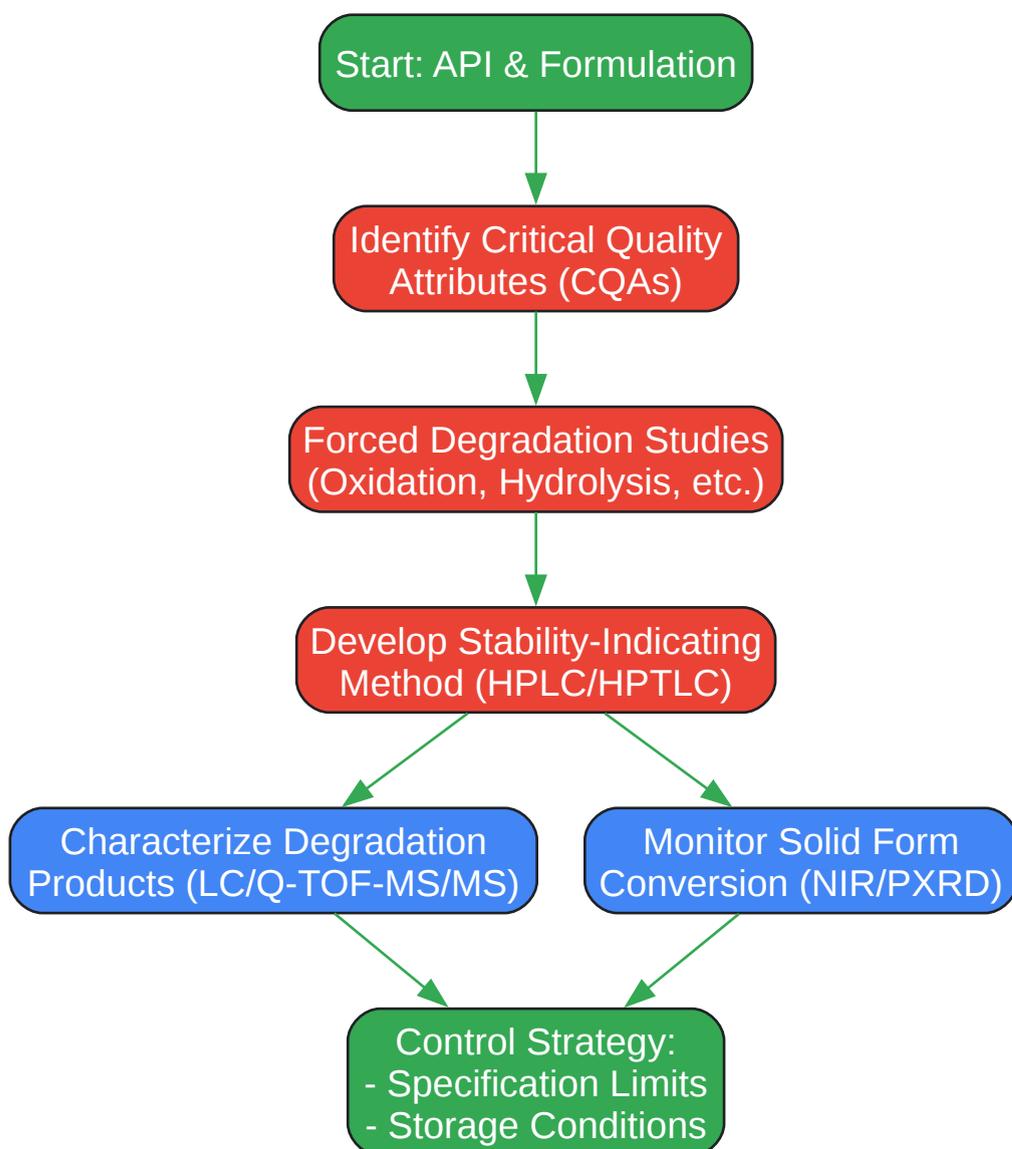
## Troubleshooting Common Experimental Issues

Problem	Possible Cause	Solution
Low theoretical plates in HPLC	Column degradation, incorrect mobile phase pH, or flow rate.	Use a fresh C18 column. For CAN, a mobile phase with 0.2% TFA provides good peak shape. Fine-tune parameters via AQbD [5].
Multiple peaks in stressed sample	Expected degradation products or pseudo-DPs from solvent interaction.	Characterize peaks via LC-MS/MS [1]. Change the co-solvent used in stress testing to rule out pseudo-DPs.
Failing assay in stability samples	Potential solid-form conversion (e.g., hemihydrate to monohydrate).	Monitor solid form by PXRD or NIR. Control storage humidity. Use NIR for quantitative analysis of form conversion [4].

Problem	Possible Cause	Solution
High background noise at low UV	UV detection at 205-220nm is sensitive to mobile phase impurities.	Use high-purity HPLC grade solvents and additives. Consider switching to a higher wavelength like 290 nm if feasible for your analyte [5].

## Workflow for Stability and Impurity Control

Below is a workflow diagram that outlines the logical relationship and process for ensuring stability and controlling impurities in **Canagliflozin**, integrating the methods and FAQs discussed.



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